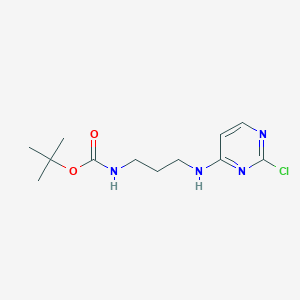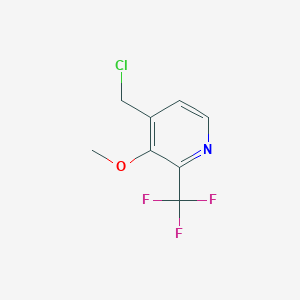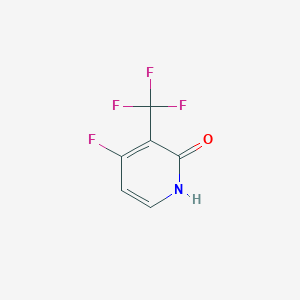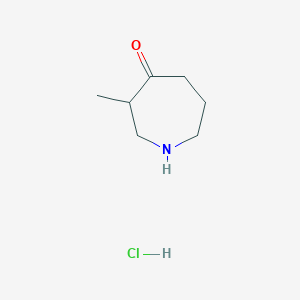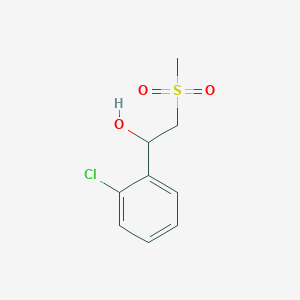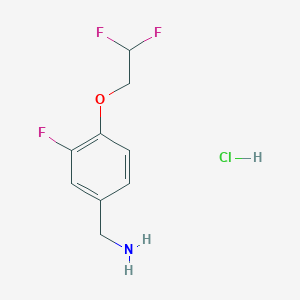
4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride
Overview
Description
“4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride” is a chemical compound with the CAS Number: 1431968-12-5 . It has a molecular weight of 223.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11F2NO.ClH/c10-9(11)6-13-8-3-1-7(5-12)2-4-8;/h1-4,9H,5-6,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Organic Synthesis Intermediates
4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride: is a valuable intermediate in organic synthesis. Its unique structure, incorporating both ether and amine functionalities, makes it a versatile building block for constructing complex organic molecules. It’s particularly useful in synthesizing fluorinated compounds, which are increasingly important in pharmaceuticals due to their enhanced stability and bioavailability .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of potential therapeutic agents. The presence of fluorine atoms can significantly alter the biological activity of a molecule, making it a compound of interest for developing new medications with improved pharmacokinetic properties .
Material Science
The compound’s ability to introduce fluorine atoms into other molecules is beneficial in material science. Fluorinated compounds have unique properties such as resistance to solvents and thermal stability, which are desirable in creating advanced materials for coatings and electronic devices .
Agricultural Chemistry
Fluorinated benzylamines, like 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride , can be used to synthesize agrochemicals. These compounds can lead to the development of new pesticides and herbicides with increased efficacy and reduced environmental impact .
Fluorescent Probes
This compound can be used to create fluorescent probes for biological imaging. By attaching it to biomolecules or incorporating it into polymers, researchers can track biological processes in real-time with high specificity and sensitivity .
Catalyst Design
The fluorinated ether and amine groups in 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride can be utilized in designing novel catalysts. These catalysts can facilitate a variety of chemical reactions, including those that are challenging to achieve with traditional catalysts .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
properties
IUPAC Name |
[4-(2,2-difluoroethoxy)-3-fluorophenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-7-3-6(4-13)1-2-8(7)14-5-9(11)12;/h1-3,9H,4-5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCAGGLRDSRFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)OCC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride](/img/structure/B1459564.png)
amine dihydrochloride](/img/structure/B1459565.png)
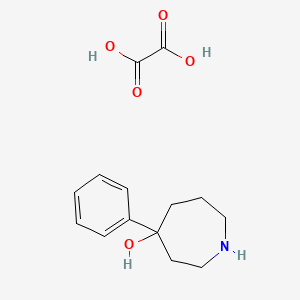


![2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1459573.png)
